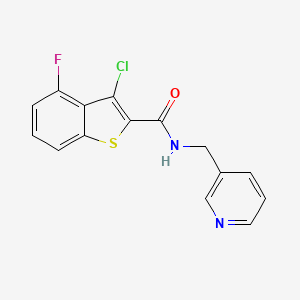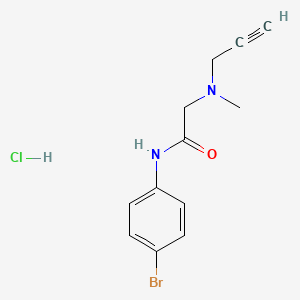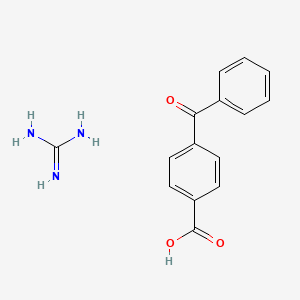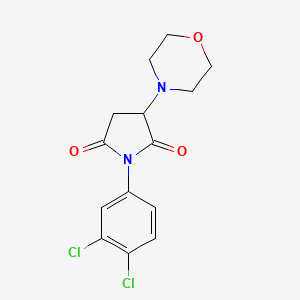![molecular formula C25H24N2O3 B5113062 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone](/img/structure/B5113062.png)
3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone, also known as JNJ-7706621, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the quinazolinone class of compounds and has been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone involves the inhibition of CDKs. CDKs are a family of serine/threonine kinases that regulate the progression of the cell cycle. They are activated by binding to cyclins and are involved in the phosphorylation of various substrates that are required for cell division. 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone binds to the ATP-binding site of CDKs and inhibits their activity, thereby blocking the progression of the cell cycle.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone have been extensively studied. It has been found to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to induce apoptosis (programmed cell death) in cancer cells. Furthermore, it has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. Angiogenesis is critical for the growth and spread of cancer, and inhibition of angiogenesis has emerged as a promising strategy for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone is its high potency and selectivity for CDKs. It has been found to be highly effective in inhibiting the activity of CDKs at low concentrations. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone. One area of future research is the development of more potent and selective CDK inhibitors. In addition, further studies are needed to determine the efficacy of this compound in vivo and to identify potential side effects. Furthermore, the potential use of this compound in combination with other chemotherapeutic agents needs to be investigated. Finally, the use of 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone as a tool for studying the role of CDKs in cancer and other diseases needs to be explored.
Conclusion
In conclusion, 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including inhibition of CDKs, which are important regulators of the cell cycle. The compound has shown promising results in preclinical studies and has the potential to be developed into a new class of anticancer drugs. Further research is needed to determine its efficacy in vivo and to identify potential side effects.
Synthesis Methods
The synthesis of 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone involves a multistep process that has been described in various research articles. The synthesis method involves the reaction of 4-(benzyloxy)phenol with 1,4-dibromobutane to obtain 4-(benzyloxy)butyl-4-bromophenol. This compound is then reacted with 2-aminobenzonitrile in the presence of potassium carbonate to obtain 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone. The purity of the compound is then confirmed using various analytical techniques such as NMR, HPLC, and mass spectrometry.
Scientific Research Applications
3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities including inhibition of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. CDKs play a critical role in the regulation of cell division and are frequently overexpressed in cancer cells. Therefore, inhibition of CDKs has emerged as a promising strategy for the treatment of cancer.
properties
IUPAC Name |
3-[4-(4-phenylmethoxyphenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-25-23-10-4-5-11-24(23)26-19-27(25)16-6-7-17-29-21-12-14-22(15-13-21)30-18-20-8-2-1-3-9-20/h1-5,8-15,19H,6-7,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJBTOMTMWSRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Phenylmethoxyphenoxy)butyl]quinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5112998.png)
![1-(4-methylbenzyl)-N-[(5-methyl-2-furyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B5113005.png)
![1-[2-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-4-piperidinol](/img/structure/B5113013.png)

![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5113033.png)


![N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5113046.png)
![N-(4-fluorobenzyl)-3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B5113047.png)


![4-({2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5113067.png)
![N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5113070.png)
![4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde](/img/structure/B5113072.png)